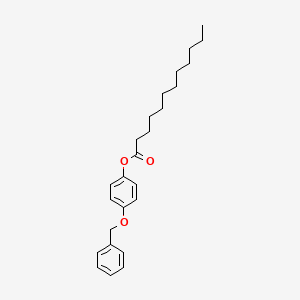

4-(Benzyloxy)phenyl dodecanoate

Descripción

The exact mass of the compound 4-(Benzyloxy)phenyl dodecanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Benzyloxy)phenyl dodecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)phenyl dodecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-phenylmethoxyphenyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-13-16-25(26)28-24-19-17-23(18-20-24)27-21-22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQBVNBXTOTEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286985 | |

| Record name | 4-(benzyloxy)phenyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-98-8 | |

| Record name | NSC48485 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzyloxy)phenyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathway of 4-(Benzyloxy)phenyl dodecanoate

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(benzyloxy)phenyl dodecanoate, a key intermediate in various fields of chemical research, including liquid crystal development and drug discovery. We will explore the primary synthetic pathway, delving into the underlying reaction mechanisms, providing a detailed, field-tested experimental protocol, and discussing the critical parameters that ensure a high-yield, high-purity product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable insights for the successful synthesis of this target molecule.

Introduction and Strategic Overview

4-(Benzyloxy)phenyl dodecanoate is an organic molecule characterized by a dodecanoate ester linked to a phenyl ring, which is, in turn, protected by a benzyl ether group. This molecular architecture, combining a long aliphatic chain with a rigid aromatic core, makes it a valuable building block in materials science, particularly in the synthesis of calamitic (rod-shaped) liquid crystals.[1][2][3] The benzyl protecting group offers a strategic advantage, as it is stable under a variety of reaction conditions but can be selectively removed later in a synthetic sequence to reveal a reactive phenol group.

The synthesis of this target molecule can be approached via two primary retrosynthetic pathways. The most direct and efficient strategy, which will be the focus of this guide, involves the esterification of commercially available 4-benzyloxyphenol with dodecanoyl chloride. An alternative route would involve the initial synthesis of 4-hydroxyphenyl dodecanoate followed by the benzylation of the free phenol. However, the first pathway is generally preferred due to the ready availability of the starting materials and the straightforward nature of the esterification reaction.

The Primary Synthesis Pathway: Esterification of 4-Benzyloxyphenol

The core of this synthesis is a classic nucleophilic acyl substitution reaction. The phenolic oxygen of 4-benzyloxyphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of dodecanoyl chloride. This reaction is typically performed in the presence of a mild base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Causality Behind Experimental Choices

-

Choice of Acylating Agent : Dodecanoyl chloride is a highly reactive derivative of dodecanoic acid.[4] The chloride is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This high reactivity allows the reaction to proceed under mild conditions, often at room temperature.[5]

-

Role of the Base : The reaction liberates one equivalent of HCl. Without a scavenger, the acidic conditions could lead to unwanted side reactions or protonate the weakly nucleophilic phenol, slowing down or halting the reaction. A tertiary amine base like pyridine or triethylamine is ideal as it is non-nucleophilic and effectively neutralizes the HCl, forming a salt that can be easily removed during workup.

-

Solvent Selection : An inert, aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) is typically used. These solvents are chosen because they do not react with the acyl chloride and effectively dissolve the reactants. Anhydrous conditions are crucial, as any water present will react with the dodecanoyl chloride to form dodecanoic acid, reducing the yield of the desired ester.[6]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack : The lone pair of electrons on the phenolic oxygen of 4-benzyloxyphenol attacks the electrophilic carbonyl carbon of dodecanoyl chloride.

-

Tetrahedral Intermediate Formation : This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen.

-

Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion is expelled as the leaving group.

-

Deprotonation : The base (e.g., pyridine) removes the proton from the phenolic oxygen, regenerating the aromatic system and forming the final ester product and pyridinium hydrochloride.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 4-Benzyloxyphenol | 200.23 | 5.00 g | 24.97 | 1.0 |

| Dodecanoyl Chloride | 218.77 | 6.01 g (5.8 mL) | 27.47 | 1.1 |

| Pyridine (anhydrous) | 79.10 | 2.37 g (2.4 mL) | 29.96 | 1.2 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - | - |

Step-by-Step Methodology

-

Preparation : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-benzyloxyphenol (5.00 g, 24.97 mmol).

-

Dissolution : Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the 4-benzyloxyphenol is completely dissolved.

-

Cooling : Place the flask in an ice bath and allow the solution to cool to 0 °C. This is done to moderate the initial exothermic reaction.

-

Addition of Base : Slowly add anhydrous pyridine (2.4 mL, 29.96 mmol) to the stirred solution.

-

Addition of Acyl Chloride : Add dodecanoyl chloride (5.8 mL, 27.47 mmol) dropwise to the reaction mixture over a period of 15 minutes using a dropping funnel. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

-

Monitoring (Checkpoint) : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexane:Ethyl Acetate. The disappearance of the 4-benzyloxyphenol spot (higher polarity) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Work-up - Quenching : Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of 1M HCl(aq). Shake well to dissolve the pyridinium hydrochloride salt.

-

Work-up - Extraction : Separate the layers. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to remove any unreacted acid) and 100 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization : The final product should be a white to off-white solid. Confirm the identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis. Expected ¹H NMR signals will include those for the benzyl group, the two aromatic rings, and the long alkyl chain of the dodecanoate group.

Visualization of the Synthesis and Workflow

Overall Synthesis Scheme

Caption: Reaction scheme for the synthesis of 4-(Benzyloxy)phenyl dodecanoate.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

The synthesis of 4-(benzyloxy)phenyl dodecanoate is reliably achieved through the Schotten-Baumann-type esterification of 4-benzyloxyphenol with dodecanoyl chloride. This method is robust, high-yielding, and proceeds under mild conditions. By carefully controlling the reaction parameters, particularly maintaining anhydrous conditions and effectively neutralizing the HCl byproduct, researchers can consistently obtain a high-purity product suitable for further application in materials science and medicinal chemistry. This guide provides the necessary theoretical framework and practical steps to empower scientists in their synthetic endeavors.

References

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. [1][2][3]

-

Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central.

-

Method for producing 4-benzyloxyphenol. Google Patents. [7]

-

The reaction of acyl chlorides with water, alcohols and phenol. Chemguide. [6]

-

Other Reactions of Phenol. Chemistry LibreTexts. [5]

-

Reaction of phenol with acetyl chloride & benzoyl chloride | Esterification. YouTube. [8]

-

A Comparative Analysis of the Reactivity of Decanoyl Chloride and Lauroyl Chloride. Benchchem. [4]

Sources

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-(Benzyloxy)phenyl Dodecanoate: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-(benzyloxy)phenyl dodecanoate, a molecule of interest for researchers in materials science and drug development. While a specific CAS number for this compound is not readily found in major chemical databases, indicating it is not a commonly stocked commercial product, its synthesis and properties can be confidently predicted based on established principles of organic chemistry and data from structurally related compounds. This document outlines a reliable synthetic route, expected physicochemical properties, analytical characterization methods, and potential applications, particularly in the pharmaceutical sciences.

Introduction and Molecular Overview

4-(Benzyloxy)phenyl dodecanoate is an ester composed of a 4-benzyloxyphenol moiety and a dodecanoate (laurate) tail. The structure combines a rigid aromatic core, featuring a protective benzyl group on a phenol, with a flexible, lipophilic 12-carbon aliphatic chain. This amphipathic character suggests potential applications in areas where molecular self-assembly, crystallinity, and controlled release are important, such as in liquid crystals and drug delivery systems.[1]

The benzyloxy group provides a stable ether linkage, protecting the phenolic hydroxyl and influencing the electronic properties of the phenyl ring. The long dodecanoate chain imparts significant hydrophobicity, which can be exploited for creating ordered molecular assemblies or for enhancing the lipophilicity of a parent molecule in a prodrug strategy.

Synthesis of 4-(Benzyloxy)phenyl Dodecanoate

The most direct and efficient method for synthesizing 4-(benzyloxy)phenyl dodecanoate is the esterification of 4-benzyloxyphenol with dodecanoyl chloride. This is a standard Schotten-Baumann type reaction, which is widely used for the synthesis of esters from phenols and acyl chlorides.[2][3]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available reagents. The overall workflow is depicted in the diagram below.

Sources

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)phenyl Dodecanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction to 4-(Benzyloxy)phenyl Dodecanoate and its Solubility

4-(Benzyloxy)phenyl dodecanoate is a complex organic ester. Its molecular structure incorporates a polar ester linkage, aromatic rings, and a long, non-polar alkyl chain. This combination of functionalities suggests a nuanced solubility profile, which is a critical parameter in a variety of applications, from the formulation of active pharmaceutical ingredients (APIs) to the development of novel materials.

The solubility of a compound governs its bioavailability, its performance in formulations, and its behavior in various chemical processes. For drug development professionals, understanding the solubility of a potential therapeutic agent is paramount for designing effective delivery systems. For materials scientists, solubility is a key factor in processing and fabricating organic materials.

This guide provides a detailed exploration of the factors that are predicted to govern the solubility of 4-(benzyloxy)phenyl dodecanoate and presents a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[1][2]

The molecular structure of 4-(benzyloxy)phenyl dodecanoate features distinct polar and non-polar regions. The ester group (-COO-) introduces polarity, while the extensive dodecyl (C12) chain and the benzylic and phenyl rings contribute significant non-polar character.

Caption: Molecular structure of 4-(benzyloxy)phenyl dodecanoate highlighting its polar and non-polar regions.

Given the predominance of non-polar moieties, it is anticipated that 4-(benzyloxy)phenyl dodecanoate will exhibit poor solubility in polar solvents such as water and higher solubility in non-polar organic solvents. The following table provides a predicted solubility profile in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Water | Polar Protic | Insoluble | The large non-polar regions of the molecule are unable to form favorable interactions with the highly polar water molecules. |

| Methanol | Polar Protic | Slightly Soluble | The presence of the ester group may allow for some limited interaction with the alcohol. |

| Ethanol | Polar Protic | Slightly Soluble | Similar to methanol, but the slightly lower polarity of ethanol may marginally improve solubility. |

| Acetone | Polar Aprotic | Soluble | Acetone's moderate polarity can interact with the ester group, while its organic character can solvate the non-polar parts of the molecule. |

| Dichloromethane | Non-Polar | Freely Soluble | A good solvent for many organic compounds with mixed polarity. |

| Chloroform | Non-Polar | Freely Soluble | Similar to dichloromethane, it is expected to effectively solvate the entire molecule. |

| Toluene | Non-Polar | Freely Soluble | The aromatic nature of toluene will have favorable interactions with the phenyl and benzyl groups of the solute. |

| Hexane | Non-Polar | Soluble | The long alkyl chain of hexane will interact favorably with the dodecyl chain of the solute. |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust and validated method for the experimental determination of the solubility of 4-(benzyloxy)phenyl dodecanoate using the isothermal shake-flask method.[3]

Materials and Equipment

-

4-(Benzyloxy)phenyl dodecanoate (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Total Organic Carbon (TOC) analyzer

Experimental Workflow

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(benzyloxy)phenyl dodecanoate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-(benzyloxy)phenyl dodecanoate of known concentrations.

-

Analyze the filtered sample and the standard solutions using a suitable analytical technique:

-

HPLC-UV: This is often the preferred method for compounds with a UV chromophore, such as the aromatic rings in the target molecule.[4][5]

-

Total Organic Carbon (TOC) Analysis: This method measures the total amount of organic carbon in a sample and can be used to determine the concentration of the dissolved compound.[6][7][8]

-

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of 4-(benzyloxy)phenyl dodecanoate in the filtered sample. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Factors Influencing the Solubility of 4-(Benzyloxy)phenyl Dodecanoate

The Effect of Solvent Polarity

As previously discussed, the polarity of the solvent is a primary determinant of solubility.[2][9] For 4-(benzyloxy)phenyl dodecanoate, non-polar solvents are expected to be more effective at solvating the large non-polar regions of the molecule, leading to higher solubility. In contrast, highly polar solvents like water are poor solvents for this compound due to the energetic penalty of disrupting the strong hydrogen bonding network of water to accommodate a non-polar solute.

The Impact of Temperature

For most solid organic compounds, solubility increases with increasing temperature.[10][11][12] This can be understood from Le Chatelier's principle; if the dissolution process is endothermic (absorbs heat), increasing the temperature will shift the equilibrium towards more dissolution. While the dissolution of 4-(benzyloxy)phenyl dodecanoate is likely endothermic, the extent of the temperature effect on its solubility must be determined experimentally. The relationship between temperature and solubility is often non-linear and can be visualized with a solubility curve.[11]

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of 4-(benzyloxy)phenyl dodecanoate. While direct experimental data is lacking, a strong predictive framework based on the molecule's structure has been established. The detailed experimental protocol provides a clear and reliable method for researchers to obtain empirical solubility data. A thorough understanding of the factors influencing solubility, particularly solvent polarity and temperature, will enable scientists to effectively utilize this compound in their research and development endeavors. The principles and methodologies outlined in this guide are broadly applicable to the study of other poorly soluble esters and organic molecules.

References

-

Determination of Dissolved Organic Carbon (NPOC), Total Organic Carbon, and Dissolved Inorganic Carbon in waters of Fresh/Estuar. (n.d.). Retrieved from [Link]

-

Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). Retrieved from [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). National Institutes of Health. Retrieved from [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ACS Publications. Retrieved from [Link]

-

How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. (2021, April 26). Quora. Retrieved from [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Identification of Dissolved Organic Matter Origin Using Molecular Level Analysis Methods. (2022, April 19). MDPI. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. (n.d.). USGS Publications Warehouse. Retrieved from [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Toward a More Holistic Framework for Solvent Selection. (2016, February 18). ACS Publications. Retrieved from [Link]

-

How-to analyze total and dissolved organic carbon (TOC/DOC). (2016, December 14). YouTube. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. (2021, May 26). arXiv. Retrieved from [Link]

-

The Effect of Temperature on Solubility. (2022, August 11). Chemistry LibreTexts. Retrieved from [Link]

-

Solvent. (n.d.). Wikipedia. Retrieved from [Link]

-

Analytical Methods for Determining the Concentration of Solvent Yellow 33, Solvent Green 3, Synthetic-HC (Hexachloroethane) Smok. (n.d.). DTIC. Retrieved from [Link]

-

How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023, December 6). MDPI. Retrieved from [Link]

-

Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019, May 27). National Institutes of Health. Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

-

Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

-

The Effects of Solvent Polarity and pKa on the Absorption of Solvents into Poly( glutaric acid- glycerol) Films. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Functional Groups In Organic Chemistry. (2010, October 6). Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Solvent - Wikipedia [en.wikipedia.org]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. umces.edu [umces.edu]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. What factors affect solubility? | AAT Bioquest [aatbio.com]

The Anisotropic World of Phenyl Benzoate-Based Calamitic Liquid Crystals: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mesomorphic properties of phenyl benzoate-based calamitic liquid crystals. Designed for researchers, scientists, and professionals in materials science and drug development, this document delves into the fundamental principles governing the liquid crystalline behavior of these materials, the causal relationships behind experimental choices, and the practical methodologies for their characterization and synthesis.

Introduction: The Unique State of Liquid Crystalline Matter

Liquid crystals represent a fascinating state of matter, exhibiting properties that are intermediate between those of a conventional liquid and a solid crystal.[1] These materials can flow like a liquid, yet their constituent molecules maintain a degree of orientational order, leading to anisotropic physical properties.[1] Among the various classes of liquid crystals, calamitic (rod-like) mesogens are extensively studied due to their wide range of applications, particularly in display technologies.[2]

The phenyl benzoate core is a cornerstone in the design of many calamitic liquid crystals. Its rigid, linear structure, a key feature for promoting anisotropic interactions, combined with the versatility of synthetic modifications, makes it an ideal scaffold for tuning mesomorphic behavior.[3][4] This guide will focus on the structure-property relationships that govern the formation of nematic and smectic phases in these remarkable materials.

The Molecular Architecture of Phenyl Benzoate Liquid Crystals

The mesomorphic behavior of a calamitic liquid crystal is intricately linked to its molecular structure. The general architecture consists of a rigid core, flexible terminal chains, and potentially, lateral substituents.

Caption: Generalized molecular structure of a phenyl benzoate-based calamitic liquid crystal.

The Phenyl Benzoate Core

The two phenyl rings connected by an ester linkage form the rigid core that promotes the necessary intermolecular interactions for liquid crystal phase formation. The planarity and linearity of this core are paramount for achieving a high aspect ratio, which is a prerequisite for calamitic mesomorphism.

The Influence of Terminal Chains

The nature and length of the terminal alkyl or alkoxy chains (R1 and R2) play a crucial role in modulating the melting point and the type of mesophase observed.

-

Chain Length: Increasing the length of the terminal alkyl/alkoxy chains generally leads to a decrease in the melting point and an increase in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), thus broadening the mesophase range.[2] Longer chains also promote the formation of more ordered smectic phases over the nematic phase due to increased van der Waals interactions.[2]

-

Polarity: The introduction of polar terminal groups, such as cyano (-CN) or nitro (-NO2), significantly impacts the dielectric anisotropy and dipole moment of the molecule.[3] A strong terminal dipole moment tends to stabilize the nematic phase through dipole-dipole interactions.[5][6]

The Role of Lateral Substituents

Attaching substituents (X) to the sides of the phenyl rings has a profound effect on the mesomorphic properties.

-

Steric Effects: Lateral substituents increase the width of the molecule, which disrupts the parallel packing of the mesogens. This generally leads to a decrease in the clearing point and a reduction in the thermal stability of the mesophase.[7]

-

Polar Effects: The polarity of the lateral substituent can influence the molecular dipole moment and intermolecular interactions, further modifying the phase behavior. For instance, a lateral fluorine atom can alter the dipole moment and steric hindrance, leading to nuanced changes in transition temperatures.[4]

Characterization of Mesomorphic Properties

A combination of analytical techniques is essential for the comprehensive characterization of phenyl benzoate-based liquid crystals.

Polarized Optical Microscopy (POM)

POM is the primary tool for the initial identification of liquid crystalline phases.[8] The birefringence of liquid crystals allows them to produce characteristic textures when viewed between crossed polarizers.[9]

Experimental Protocol: Polarized Optical Microscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the phenyl benzoate derivative on a clean glass microscope slide.

-

Heating: Gently heat the slide on a hot stage.

-

Cover Slip: Once the sample melts into an isotropic liquid, place a clean cover slip over the droplet and press gently to create a thin film.

-

Observation: Place the slide on the hot stage of the polarizing microscope.

-

Cooling and Heating Cycles: Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-5 °C/min). Observe the formation of birefringent textures, which indicates a transition to a liquid crystalline phase. Note the temperature at which these transitions occur.

-

Texture Identification: Identify the type of mesophase based on the observed optical textures. Nematic phases often exhibit a "schlieren" or "marbled" texture, while smectic phases show "focal-conic" or "fan-shaped" textures.

-

Data Recording: Record the transition temperatures during both cooling and heating cycles to check for enantiotropic (stable on both heating and cooling) or monotropic (stable only on cooling) behavior.

Differential Scanning Calorimetry (DSC)

DSC is a quantitative technique used to determine the temperatures and enthalpy changes associated with phase transitions.[10]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.

-

Encapsulation: Seal the pan using a press.

-

Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

-

Thermal Program:

-

Heat the sample to a temperature well above its clearing point to ensure a uniform isotropic state and to erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.

-

Heat the sample again at the same controlled rate to a temperature above the clearing point.

-

-

Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating and exothermic peaks on cooling represent the phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[11]

Caption: A typical workflow for analyzing liquid crystal phase transitions using DSC.

X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the molecular arrangement and layer spacing in smectic phases.[12]

Experimental Protocol: X-Ray Diffraction

-

Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube. The ends of the capillary are sealed to prevent sample degradation.

-

Temperature Control: The capillary is placed in a temperature-controlled holder within the XRD instrument.

-

Data Collection:

-

Small-Angle X-ray Scattering (SAXS): In the smectic phase, a sharp, low-angle reflection is observed, which corresponds to the layer spacing (d).

-

Wide-Angle X-ray Scattering (WAXS): A diffuse, wide-angle reflection indicates the liquid-like arrangement of the molecules within the layers.

-

-

Data Analysis: The layer spacing (d) is calculated from the position of the SAXS peak using Bragg's Law. This value can be compared to the calculated molecular length to determine the nature of the smectic phase (e.g., Smectic A, where molecules are perpendicular to the layer planes, or Smectic C, where they are tilted).

Structure-Property Relationships: A Quantitative Look

The following table presents the transition temperatures for a homologous series of 4-alkoxyphenyl 4'-cyanobenzoates, illustrating the effect of increasing alkoxy chain length on the mesomorphic properties.

| n (Number of Carbon Atoms in Alkoxy Chain) | Melting Point (°C) | Smectic A - Nematic/Isotropic Transition (°C) | Nematic - Isotropic (Clearing) Point (°C) |

| 1 | 100.5 | - | 106.5 |

| 2 | 81.0 | - | 127.5 |

| 3 | 70.0 | - | 104.5 |

| 4 | 63.5 | - | 114.5 |

| 5 | 54.0 | - | 105.5 |

| 6 | 55.0 | - | 108.0 |

| 7 | 52.5 | 69.5 | 104.5 |

| 8 | 54.5 | 83.0 | 107.5 |

| 9 | 63.5 | 88.5 | 106.0 |

| 10 | 67.5 | 95.0 | 104.5 |

Data compiled from a comprehensive evaluation of liquid crystal transition temperatures.[1]

As the alkoxy chain length increases, a smectic A phase is induced for n=7 and longer chains, demonstrating the promotion of layered structures with increasing van der Waals forces.

Synthesis of Phenyl Benzoate-Based Liquid Crystals

The most common method for synthesizing phenyl benzoate liquid crystals is through esterification. A representative procedure is outlined below.

Experimental Protocol: Synthesis of 4-Cyanophenyl 4-Pentylbenzoate

This procedure is a representative example of the synthesis of a phenyl benzoate-based liquid crystal.

-

Reactant Preparation: In a round-bottom flask, dissolve 4-pentylbenzoic acid (1 equivalent) and 4-cyanophenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Coupling Agent: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Workup:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4.

-

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-cyanophenyl 4-pentylbenzoate.

-

Characterization: Confirm the structure of the final product using techniques such as NMR and FT-IR spectroscopy.

Conclusion and Future Outlook

Phenyl benzoate-based calamitic liquid crystals are a versatile class of materials with tunable mesomorphic properties. A thorough understanding of the interplay between molecular structure and the resulting liquid crystalline behavior is crucial for the rational design of new materials with specific applications in mind. The experimental protocols and structure-property relationships detailed in this guide provide a solid foundation for researchers entering this exciting field. Future research will undoubtedly focus on the development of novel phenyl benzoate derivatives with enhanced properties for applications in advanced displays, sensors, and other smart materials.

References

-

Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. (2023). ACS Publications. Retrieved from [Link]

-

Effects of Terminal Substituents on Mesomorphic Properties: Phenyl 444-X-Substituted phenyliminomethyl)benzoate and its Isomeric Compounds. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (n.d.). MDPI. Retrieved from [Link]

-

X-ray diffraction on smectic liquid crystals: Determining molecular arrangement from diffraction intensities. (2015). ResearchGate. Retrieved from [Link]

-

Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (n.d.). ResearchGate. Retrieved from [Link]

-

Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. (2009). Standard Reference Data. Retrieved from [Link]

- Various techniques have been used to characterize liquid crystals. The main factors to be c. (n.d.). Rev.Adv.

-

Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PubMed Central. Retrieved from [Link]

-

Electric dipoles and phase stability in nematic liquid crystals. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. Retrieved from [Link]

-

Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the.pdf. (2023). White Rose Research Online. Retrieved from [Link]

-

One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. (2016). PMC - NIH. Retrieved from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. Retrieved from [Link]

-

Role of Molecular Dipoles in Liquid Crystals. (n.d.). ResearchGate. Retrieved from [Link]

-

Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. (2023). PubMed Central. Retrieved from [Link]

-

LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (n.d.). ACS Publications. Retrieved from [Link]

-

Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. (2025). ACS Publications. Retrieved from [Link]

-

Determination of the orientational ordering of 4′-cyanophenyl-4-alkylbenzoates by 13 C NMR. (1993). Sci-Hub. Retrieved from [Link]

-

How to analyze liquid crystals?. (2015). ResearchGate. Retrieved from [Link]

-

(PDF) LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2023). ResearchGate. Retrieved from [Link]

-

Electric dipoles and phase stability in nematic liquid crystals. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. (2025). ResearchGate. Retrieved from [Link]

-

Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (2021). Semantic Scholar. Retrieved from [Link]

-

Introduction to Dielectric Measurements of Nematic Liquid Crystals. (n.d.). Lavrentovich Group. Retrieved from [Link]

-

[2307.11944] LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2023). arXiv. Retrieved from [Link]

-

Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (2021). PubMed Central. Retrieved from [Link]

-

The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984). (n.d.). SciSpace. Retrieved from [Link]

-

Blue phase liquid crystal: strategies for phase stabilization and device development. (n.d.). PMC. Retrieved from [Link]

-

Crystallisation. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]

- US4147651A - Biphenyl based liquid crystal compositions. (n.d.). Google Patents.

-

Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. (2025). NIH. Retrieved from [Link]

-

The effect on mesomorphic properties of a triple bond in a terminal chain of 4,4′‐disubstituted phenyl benzoates and phenyl thiobenzoates. (n.d.). Taylor & Francis. Retrieved from [Link]

-

7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. (n.d.). MDPI. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved from [Link]

-

7.3: X-ray Crystallography. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Diffraction Lecture 17: Indexing Diffraction Patterns of Cubic Crystals. (2022). YouTube. Retrieved from [Link]

-

DSC Analysis for Chemists. (n.d.). Scribd. Retrieved from [Link]

-

The effect of fluorinated terminal chains on the mesomorphic properties of 4,4′‐disubstituted phenyl benzoates. (2005). Sci-Hub. Retrieved from [Link]

Sources

- 1. srd.nist.gov [srd.nist.gov]

- 2. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984) | Stephen M. Kelly | 58 Citations [scispace.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. torontech.com [torontech.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Synthesis of Liquid Crystal Esters Featuring a Dodecanoate Moiety: A Technical Guide for Researchers

This guide provides an in-depth technical overview for researchers, scientists, and professionals in drug development on the synthesis, purification, and characterization of liquid crystal esters incorporating a dodecanoate group. This class of liquid crystals is of significant interest due to the influence of the long alkyl chain of the dodecanoate group on the mesomorphic properties of the final molecule. This document will explore the fundamental principles behind the synthesis, provide detailed experimental protocols, and discuss the critical characterization techniques required to verify the successful synthesis and elucidate the liquid crystalline behavior of these materials.

Introduction: The Significance of the Dodecanoate Group in Liquid Crystal Design

Liquid crystals are a fascinating state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The molecular architecture of a liquid crystal, often referred to as a mesogen, is paramount in determining its physical properties, including the type of liquid crystal phase (nematic, smectic, cholesteric) and the temperature range over which these phases are stable.[2]

The incorporation of a long alkyl chain, such as the C12 chain of a dodecanoate group, plays a crucial role in influencing the mesomorphic behavior of a liquid crystal. This is due to several factors:

-

Anisotropy of Molecular Shape: The linear dodecanoate chain enhances the overall rod-like or lath-like shape of the molecule, which is a prerequisite for the formation of anisotropic liquid crystal phases.

-

Intermolecular Interactions: Van der Waals forces between the long alkyl chains of neighboring molecules contribute significantly to the stability of the mesophases.

-

Micro-segregation: The aliphatic dodecanoate tail can segregate from the more rigid, often aromatic, core of the mesogen, leading to the formation of layered smectic phases.

This guide will focus on the practical aspects of synthesizing liquid crystal esters containing this influential dodecanoate moiety, with a particular emphasis on providing a robust and reproducible experimental framework.

Synthetic Strategies for Dodecanoate-Containing Liquid Crystal Esters

The formation of the ester linkage is the cornerstone of synthesizing these liquid crystals. Several reliable methods are available to the synthetic chemist, with the choice often depending on the specific functionalities present in the core of the mesogen and the desired reaction conditions.

Acid Chloride Method

A common and efficient method for esterification involves the reaction of an alcohol with an acyl chloride. In the context of dodecanoate esters, dodecanoyl chloride is a readily available and highly reactive starting material. This method is particularly advantageous due to the high reactivity of the acyl chloride, which often leads to high yields and relatively short reaction times.

The general reaction is as follows:

R-OH + C11H23COCl → R-O-CO-C11H23 + HCl

Where R-OH represents the core of the liquid crystal molecule containing a hydroxyl group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) Coupling

For more sensitive substrates or when milder reaction conditions are required, the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) is a powerful alternative. This method, often referred to as the Steglich esterification, facilitates the direct condensation of a carboxylic acid (dodecanoic acid) and an alcohol.[3]

The key steps in this reaction are the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. DMAP acts as an acyl transfer catalyst, further accelerating the reaction. A significant advantage of this method is that the DCU byproduct is largely insoluble in most organic solvents and can be easily removed by filtration.

Case Study: Synthesis of Cholesteryl Dodecanoate

To illustrate the practical application of these synthetic principles, this section provides a detailed guide to the synthesis of cholesteryl dodecanoate (also known as cholesteryl laurate), a well-characterized liquid crystal.

Reaction Scheme

Sources

- 1. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 2. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Melting Point of 4-(Benzyloxy)phenyl dodecanoate

This guide provides a comprehensive technical overview of the melting point of 4-(Benzyloxy)phenyl dodecanoate, a critical physicochemical property for researchers, scientists, and professionals in drug development and material science. The document moves beyond a simple statement of the melting temperature to explore the underlying theoretical principles, robust experimental methodologies for its determination, and the critical factors influencing measurement accuracy.

Introduction: Significance of the Melting Point

4-(Benzyloxy)phenyl dodecanoate is an organic ester characterized by a benzyloxy-substituted phenyl ring and a long dodecanoate aliphatic chain. This molecular architecture imparts properties relevant to various fields, including liquid crystal research and the development of specialized drug delivery systems.

The melting point is a fundamental thermal property that dictates a substance's transition from a solid to a liquid state.[1] For 4-(Benzyloxy)phenyl dodecanoate, an accurate understanding of its melting behavior is paramount for several reasons:

-

Purity Assessment: The melting point is a sensitive indicator of purity. Impurities disrupt the crystalline lattice of a solid, typically causing the melting point to decrease and the melting range to broaden.[1][2] A sharp, well-defined melting point is a primary indicator of a highly pure compound.

-

Material Processing and Formulation: In pharmaceutical and materials science applications, knowledge of the melting point is essential for processes such as milling, granulation, and hot-melt extrusion. It dictates storage conditions and influences the stability and bioavailability of active pharmaceutical ingredients (APIs).

-

Physicochemical Characterization: The melting temperature provides insight into the strength of the intermolecular forces holding the crystal lattice together. The combination of the long alkyl chain (van der Waals forces) and the aromatic moieties (π-π stacking and dipole-dipole interactions) in 4-(Benzyloxy)phenyl dodecanoate results in its specific thermal behavior.

Physicochemical Properties Summary

To contextualize the melting point, a summary of key computed and known properties is presented below.

| Property | Value / Information | Source |

| IUPAC Name | 4-(benzyloxy)phenyl dodecanoate | N/A |

| Molecular Formula | C25H34O3 | N/A |

| Molecular Weight | 382.5 g/mol | N/A |

| Appearance | Expected to be a crystalline solid at room temperature. A related compound appears as colorless crystals. | [3][5] |

| Melting Point | See Section 3.0 for experimental determination. | N/A |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 15 | [6] |

Theoretical Framework: Factors Influencing Melting Point

The melting point of a crystalline solid is the temperature at which it has absorbed enough thermal energy to overcome the lattice forces that maintain its ordered, three-dimensional structure.[1] For 4-(Benzyloxy)phenyl dodecanoate, these forces are a composite of:

-

Van der Waals Forces: The long C12 alkyl chain (from dodecanoate) contributes significantly through London dispersion forces. Longer chains generally lead to higher melting points due to increased surface area for interaction.

-

Dipole-Dipole Interactions: The ester linkage (-COO-) introduces a permanent dipole, leading to electrostatic attractions between adjacent molecules.

-

π-π Stacking: The two phenyl rings can interact via π-π stacking, further stabilizing the crystal lattice.

The Impact of Impurities: Melting Point Depression

A core principle in melting point analysis is the phenomenon of melting point depression. When an impurity is present in a crystalline sample, it disrupts the uniform crystal lattice.[1][7] This disruption weakens the overall intermolecular forces, meaning less energy is required to break them down.[1] Consequently, the presence of impurities leads to:

-

A Lower Melting Point: The onset of melting occurs at a lower temperature compared to the pure substance.[8]

-

A Broader Melting Range: The transition from solid to liquid occurs over a wider temperature range (e.g., 112-116°C instead of a sharp 118-118.5°C).[2]

This principle is so reliable that it forms the basis for purity validation. A narrow melting range (typically < 1°C) is a strong indicator of high purity.[9]

Experimental Determination of Melting Point

Accurate determination of the melting point requires meticulous sample preparation and adherence to validated protocols. Two primary methods are employed in modern laboratories: the capillary method and Differential Scanning Calorimetry (DSC).

Workflow for Accurate Melting Point Determination

The following diagram outlines a self-validating workflow for determining the melting point of a new or synthesized batch of 4-(Benzyloxy)phenyl dodecanoate. This process ensures accuracy and reproducibility.

Caption: A validated workflow for melting point determination.

Protocol 1: Capillary Melting Point Determination

This is the most common and accessible method for routine analysis.[1] It relies on visual observation of the sample as it is heated in a calibrated apparatus.

Instrumentation:

-

Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series) or a traditional Thiele tube setup.[2]

-

Melting point capillary tubes (thin-walled, one end sealed).

-

Certified melting point standards (e.g., benzoin, indium).

Step-by-Step Methodology:

-

Apparatus Calibration: Before analysis, verify the instrument's accuracy using a standard with a known, sharp melting point. The measured value should be within the certified tolerance of the standard.

-

Sample Preparation: Ensure the 4-(Benzyloxy)phenyl dodecanoate sample is completely dry, as residual solvent will act as an impurity. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle. This is critical for efficient and uniform heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed sample height should be 2-3 mm.[10]

-

Initial Rapid Determination: Place the loaded capillary into the heating block. Heat the sample at a rapid rate (e.g., 10-15°C per minute) to find an approximate melting range. This saves time during the precise measurement.

-

Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Insert a new capillary with the sample.

-

Heating Protocol: Heat the block until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[10] A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Data Recording: Record two temperatures:

-

T-onset: The temperature at which the first droplet of liquid becomes visible.

-

T-clear: The temperature at which the entire sample has melted into a transparent liquid. The recorded melting point is reported as the range from T-onset to T-clear.

-

-

Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative data than the capillary method.[11][12] It measures the difference in heat flow between the sample and an inert reference as a function of temperature.[13] A melting event is observed as an endothermic peak on the DSC thermogram.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments, PerkinElmer).

-

Hermetic aluminum pans and lids.

-

High-purity indium for temperature and enthalpy calibration.[14]

Step-by-Step Methodology:

-

Instrument Calibration: Perform a two-point temperature calibration and an enthalpy calibration using certified standards, typically high-purity indium.[14][15] This ensures the accuracy of the measured temperature and heat flow.

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered 4-(Benzyloxy)phenyl dodecanoate into an aluminum DSC pan.

-

Encapsulation: Place the lid on the pan and crimp it to create a hermetic seal. This prevents any loss of sample due to sublimation. Prepare an identical empty, sealed pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate, typically 5 or 10°C/min, under a nitrogen purge gas. The temperature range should bracket the expected melting point.

-

Data Acquisition: The instrument records the differential heat flow as the temperature increases. The melting of the sample will appear as an endothermic peak.

-

Data Analysis: Analyze the resulting thermogram to determine:

-

Onset Temperature: The extrapolated onset of the melting peak, which corresponds closely to the melting point.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Heat of Fusion (ΔHfus): The integrated area of the melting peak, which represents the energy required to melt the sample (in J/g).

-

Data Interpretation and Troubleshooting

Interpreting the Melting Range

The characteristics of the melting range provide direct insight into the sample's purity.

Caption: Interpreting melting point range for purity assessment.

Common Troubleshooting Issues

| Issue | Probable Cause(s) | Corrective Action(s) |

| Melting range is broad and lower than expected. | Sample contains impurities (e.g., residual solvent, unreacted starting materials). | Purify the sample (e.g., via recrystallization or column chromatography) and ensure it is thoroughly dried. |

| Difficulty seeing the melting process. | Poor sample packing; sample is shrinking or sublimating away from the viewing area. | Ensure the sample is finely powdered and tightly packed. For DSC, use hermetically sealed pans. |

| Inconsistent readings between measurements. | Heating rate is too fast; non-uniform sample packing. | Reduce the heating rate to 1-2°C/min near the melting point. Ensure consistent sample preparation and packing. |

| Measured melting point of a standard is incorrect. | Instrument is out of calibration. | Recalibrate the thermometer/instrument using certified standards across the temperature range of interest. |

Conclusion

The melting point of 4-(Benzyloxy)phenyl dodecanoate is a critical parameter that extends beyond a mere physical constant; it is a key indicator of material purity and a vital piece of data for guiding formulation and processing. Accurate and reliable determination requires a robust understanding of both theoretical principles, such as melting point depression, and meticulous execution of validated experimental protocols like capillary analysis or Differential Scanning Calorimetry. By adhering to the systematic workflows and best practices outlined in this guide, researchers can ensure the generation of high-quality, trustworthy data essential for advancing scientific research and development.

References

-

Balkanli, E., Çakar, F., Ocak, H., Cankurtaran, Ö., & Eran, B. B. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 71-81. [Link][5][16]

-

Balkanli, E., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. ResearchGate. [Link][4]

-

Balkanli, E., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health (NIH). [Link][3]

-

Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link][1]

-

PubChem. (n.d.). [4-(4-Dodecoxyphenyl)phenyl] dodecanoate. National Center for Biotechnology Information. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link][7]

-

Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330–336. [Link][11]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][10]

-

Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link][8]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link][14]

-

University of Alberta. (n.d.). Melting Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link][2]

-

Cooper, A. (2017). Differential Scanning Calorimetry (DSC). Methods in Molecular Biology, 1617, 137–156. [Link][13]

-

Chemistry LibreTexts. (2021, June 20). 5.3: Melting Point Analysis - Identity and Purity. Retrieved from [Link][9]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link][12]

-

Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC) Presentation. Retrieved from [Link][15]

Sources

- 1. mt.com [mt.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. [4-(4-Dodecoxyphenyl)phenyl] dodecanoate | C36H56O3 | CID 101880896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tainstruments.com [tainstruments.com]

- 15. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 16. "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dode" by EMİNE BALKANLI, FATİH ÇAKAR et al. [journals.tubitak.gov.tr]

A Guide to Elucidating the Mesophase Behavior of Thermotropic Liquid Crystals: A Case Study on 4-(Benzyloxy)phenyl Moiety-Containing Esters

Introduction: The Significance of Phase Transitions in Liquid Crystalline Materials

Liquid crystals represent a unique state of matter, exhibiting a fascinating duality of properties that bridge the gap between the ordered structure of crystalline solids and the fluidity of isotropic liquids. This mesogenic state is paramount in the development of advanced materials, with applications spanning from high-resolution displays to sophisticated drug delivery systems. The functionality of these materials is intrinsically linked to their phase behavior—specifically, the transitions between different liquid crystalline phases (mesophases) and the crystalline or isotropic states. Understanding and precisely characterizing these phase transitions is therefore a cornerstone of liquid crystal research and development.

This technical guide provides an in-depth exploration of the methodologies used to characterize the phase transitions of thermotropic liquid crystals. Due to a lack of specific literature on 4-(Benzyloxy)phenyl dodecanoate, this guide will utilize the comprehensively studied, structurally related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) , as an illustrative case study. The principles and experimental protocols detailed herein are broadly applicable to the characterization of a wide range of calamitic (rod-shaped) liquid crystals.

BDBB is a calamitic liquid crystal that, like the target compound of interest, features a 4-(benzyloxy)phenyl group and a long alkyl chain (dodecyl), which are common structural motifs in mesogenic molecules. It has been shown to exhibit a rich polymorphic behavior, making it an excellent model for demonstrating the analytical techniques central to the field.[1][2]

Understanding the Mesomorphic Behavior of BDBB

The liquid crystalline properties of BDBB have been elucidated through a combination of thermal analysis and microscopy. It displays an enantiotropic nematic (N) and a tilted smectic C (SmC) phase.[1][2] Enantiotropic refers to the fact that these phases are observed on both heating and cooling cycles.

The sequence of phase transitions observed for BDBB upon heating is as follows:

Crystal (Cr) ➔ Smectic C (SmC) ➔ Nematic (N) ➔ Isotropic (Iso)

Quantitative Phase Transition Data

The transition temperatures and their associated enthalpy changes (ΔH) are critical parameters that define the thermodynamic stability of each phase. These are typically determined with high precision using Differential Scanning Calorimetry (DSC).

| Transition | Temperature on Heating (°C / K) | Enthalpy of Transition on Heating (ΔH, J/g) | Temperature on Cooling (°C / K) | Enthalpy of Transition on Cooling (ΔH, J/g) |

| Crystal (Cr) → Smectic C (SmC) | 120.05 / 393.2 | 83.18 | 88.05 / 361.2 | -62.59 |

| Smectic C (SmC) → Nematic (N) | 165.05 / 438.2 | Not detected by DSC | 164.05 / 437.2 | Not detected by DSC |

| Nematic (N) → Isotropic (Iso) | 195.05 / 468.2 | 0.71 | 194.05 / 467.2 | -0.70 |

Data sourced from Balkanli et al. (2021).[1][2]

The transition from the highly ordered crystalline state to the layered smectic C phase is characterized by a large enthalpy change, indicative of the significant energy required to break the crystal lattice. In contrast, the nematic to isotropic transition has a very small enthalpy change, which is characteristic of the loss of long-range orientational order. The SmC to N transition was not detectable by DSC, suggesting it is a second-order or very weak first-order transition; its presence was confirmed by polarized optical microscopy.[2]

Core Experimental Protocols for Phase Transition Analysis

A multi-technique approach is essential for the unambiguous characterization of liquid crystal phase transitions. The causality behind this choice is that each technique provides complementary information: DSC quantifies the thermodynamics, POM reveals the optical anisotropy and textures, and XRD elucidates the structural arrangement of the molecules.

Experimental Workflow Overview

The logical flow for characterizing a novel liquid crystalline material is outlined below. This workflow ensures a comprehensive and self-validating analysis.

Caption: A typical experimental workflow for the synthesis and characterization of a liquid crystal.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The integral of the peak provides the enthalpy of the transition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified BDBB into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation or degradation of the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first expected transition (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the final (isotropic) transition (e.g., 220°C).[1] This is the first heating scan, which reveals the transitions from the initial crystalline state.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample at the same controlled rate (e.g., 10°C/min) back to the starting temperature.[1] This cooling scan reveals the transitions from the isotropic liquid and is crucial for identifying enantiotropic phases.

-

Perform a second heating scan under the same conditions to observe the phase behavior of the material after a controlled thermal history, which can remove the influence of the initial crystallization conditions.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak area of each transition.

Causality: The choice of a 10°C/min scan rate is a common compromise between achieving good resolution of thermal events and maintaining a reasonable experiment time. The second heating scan is critical for establishing the true, reproducible phase behavior of the material.[2]

Polarized Optical Microscopy (POM)

Principle: POM is a vital technique for the qualitative identification of liquid crystal phases.[3] Anisotropic materials, like liquid crystals, are birefringent, meaning they split polarized light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in interference patterns and colors, creating characteristic "textures" for each mesophase.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of BDBB on a clean microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage connected to a temperature controller. This allows for precise temperature control while observing the sample.

-

Microscope Setup: Use a polarizing microscope with the polarizers in a crossed position (90° to each other).

-

Thermal Analysis:

-

Slowly heat the sample while observing the changes in texture through the eyepiece or a connected camera.

-

At each transition temperature identified by DSC, hold the temperature constant and carefully observe and record the texture.

-

Upon heating to the isotropic phase, the field of view will become completely dark, as the isotropic liquid is not birefringent.

-

Slowly cool the sample from the isotropic phase, again observing the formation of characteristic textures as the liquid crystal phases reappear.

-

Interpretation of Textures:

-

Nematic (N) Phase: Typically shows a "Schlieren" texture with dark brushes corresponding to topological defects, or a "marbled" texture.

-

Smectic C (SmC) Phase: Often exhibits a broken fan-shaped texture or a Schlieren texture with half-integer strength defects.

X-Ray Diffraction (XRD)

Principle: XRD is the most definitive technique for determining the structural organization within a liquid crystal phase.[4] By analyzing the diffraction pattern of X-rays passing through the sample, one can determine parameters such as the layer spacing in smectic phases and the average distance between molecules.

Step-by-Step Protocol:

-

Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube. For oriented samples, the material can be spread on a treated substrate.

-

Instrument Setup: The capillary is placed in a variable-temperature sample holder within the XRD instrument.

-

Data Collection:

-

An X-ray beam is directed at the sample.

-

The diffracted X-rays are collected by a detector over a range of angles (2θ).

-

XRD patterns are collected at various temperatures corresponding to the different mesophases identified by DSC and POM.

-

-

Data Analysis:

-

Small-Angle X-ray Scattering (SAXS): Sharp, low-angle reflections are indicative of layered (smectic) structures. The position of these peaks can be used to calculate the layer spacing (d) using Bragg's Law (nλ = 2d sinθ).

-

Wide-Angle X-ray Scattering (WAXS): A broad, diffuse peak at a wider angle is characteristic of the liquid-like disorder within the layers (for smectic phases) or along the long axis (for nematic phases). The position of this peak corresponds to the average intermolecular distance.

-

Causality: Variable-temperature XRD is crucial because the structure of the mesophases is temperature-dependent. By correlating the changes in the XRD pattern with the transition temperatures from DSC, a complete picture of the structural changes during phase transitions can be constructed.

Caption: Interconnectivity of the core analytical techniques for liquid crystal phase characterization.

Conclusion

The characterization of phase transitions is a critical aspect of liquid crystal research, providing the fundamental data needed to understand and apply these remarkable materials. A synergistic approach utilizing Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-Ray Diffraction is indispensable for a thorough and accurate analysis. While the specific thermodynamic values will vary between compounds, the experimental methodologies and the underlying scientific principles detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to elucidate the complex phase behavior of novel thermotropic liquid crystals. The case study of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) effectively demonstrates the application of these techniques in revealing the rich mesomorphism that arises from specific molecular architectures.

References

-

Balkanli, E., Çakar, F., Ocak, H., Cankurtaran, Ö., & Eran, B. B. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 71-81. [Link]

-

Balkanli, E., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Center for Biotechnology Information. [Link]

-

Balkanli, E., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. ResearchGate. [Link]

-